molecular formula C13H6F3IO2 B12844882 4-Iodophenyl 3,4,5-trifluorobenzoate

4-Iodophenyl 3,4,5-trifluorobenzoate

Katalognummer: B12844882
Molekulargewicht: 378.08 g/mol
InChI-Schlüssel: FFSPMKHPLGWJGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodophenyl 3,4,5-trifluorobenzoate is an organic compound with the molecular formula C13H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 3,4,5-trifluorobenzoate typically involves the esterification of 4-iodophenol with 3,4,5-trifluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodophenyl 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a new carbon group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) and potassium fluoride (KF) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents such as phenylboronic acid are used.

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-Iodophenyl 3,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including signal transduction and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Iodophenyl 3,4,5-trifluorobenzoate is unique due to the presence of both iodine and trifluorobenzoate groups, which confer distinct chemical properties such as high reactivity in substitution and coupling reactions. Its structure allows for versatile applications in various fields of research and industry .

Eigenschaften

Molekularformel

C13H6F3IO2

Molekulargewicht

378.08 g/mol

IUPAC-Name

(4-iodophenyl) 3,4,5-trifluorobenzoate

InChI

InChI=1S/C13H6F3IO2/c14-10-5-7(6-11(15)12(10)16)13(18)19-9-3-1-8(17)2-4-9/h1-6H

InChI-Schlüssel

FFSPMKHPLGWJGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC(=O)C2=CC(=C(C(=C2)F)F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.